Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane
Overview
Description
Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane is an organosilicon compound with the molecular formula C10H23ClO2Si. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane typically involves the reaction of tert-butyldimethylsilyl chloride with 2-(2-chloroethoxy)ethanol in the presence of a base such as imidazole. The reaction is carried out in tetrahydrofuran (THF) at 0°C to room temperature for about 16 hours. The product is then purified by extraction and drying .
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and silanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alkoxides, amines, and thiolates.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted ethers or amines can be formed.
Hydrolysis Products: The major products are the corresponding alcohol and silanol.
Scientific Research Applications
Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its primary application is as a protecting group for alcohols, which allows for selective reactions to occur without interference from hydroxyl groups. This compound is also used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane exerts its effects is primarily through the formation of stable silyl ethers. The tert-butyl group provides steric hindrance, protecting the alcohol from unwanted reactions. The dimethylsilane moiety can be easily removed under mild acidic or basic conditions, regenerating the free alcohol .
Comparison with Similar Compounds
Tert-butyldimethylsilyl chloride: Used for similar purposes as a protecting group for alcohols.
Trimethylsilyl chloride: Another protecting group for alcohols, but less sterically hindered than tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane.
Uniqueness: this compound is unique due to its combination of steric hindrance and ease of removal. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of alcohols are required .
Properties
IUPAC Name |
tert-butyl-[2-(2-chloroethoxy)ethoxy]-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClO2Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHGPCNQEAWRBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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